Methyl N-(diphenylmethylidene)glycinate (CAS 81167-39-7) - Comparative Performance in Pd-Catalyzed Allylic Alkylation
In palladium-catalyzed allylic alkylation, Methyl N-(diphenylmethylidene)glycinate exhibits high regio- and diastereoselectivity. When compared to the analogous alaninate derivative (N-(diphenylmethylidene)alaninate), the glycinate provides a different product profile, constructing vicinal chiral tertiary carbon centers instead of quaternary-tertiary centers, with selectivities reaching up to 99% [1]. This highlights its utility for specific stereochemical outcomes.
| Evidence Dimension | Regio- and Diastereoselectivity |
|---|---|
| Target Compound Data | Up to 99% regio- and diastereoselectivity |
| Comparator Or Baseline | N-(diphenylmethylidene)alaninate (95% diastereoselectivity, up to 99% regioselectivity) |
| Quantified Difference | Both achieve high selectivity, but produce different stereochemical arrays (vicinal tertiary-tertiary vs. quaternary-tertiary centers). |
| Conditions | Pd-catalyzed allylic alkylation of (R)-2-acetoxy-4-phenyl-3-butene with 2-(diphenylphosphino)benzoic acid as ligand [1]. |
Why This Matters
This selectivity profile dictates the choice of pronucleophile when targeting specific chiral amino acid scaffolds, with the glycinate enabling the construction of vicinal tertiary stereocenters.
- [1] Kawatsura, M. Stereoselective Synthesis of Quaternary Amino Acids by Transition Metal Catalyzed Reaction. KAKENHI Project 17550108, 2006 Final Research Report Summary. View Source
